Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate
Description
Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate is a malonate ester derivative characterized by a branched 2-methyl-2-propyl group substituted with a 4-bromophenyl moiety. This structure combines steric bulk from the branched alkyl chain with the electron-withdrawing effects of the bromophenyl group, making it a candidate for diverse synthetic applications, including catalysis and pharmaceutical intermediates.
Properties
IUPAC Name |
diethyl 2-[1-(4-bromophenyl)-2-methylpropan-2-yl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO4/c1-5-21-15(19)14(16(20)22-6-2)17(3,4)11-12-7-9-13(18)10-8-12/h7-10,14H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMZWLVVPLPZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate typically involves the alkylation of diethyl malonate with 1-(4-bromophenyl)-2-methyl-2-propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the deprotonation of the malonate ester, making it a nucleophile that can attack the alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the malonate core.
Scientific Research Applications
Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Effects
Malonate esters exhibit tunable reactivity and physical properties based on substituent groups. Key analogs and their distinguishing features are outlined below:
Table 1: Structural Comparison of Malonate Derivatives
*EWG = Electron-Withdrawing Group
Key Observations:
- Electronic Effects: The 4-bromophenyl group is a stronger EWG than fluorine () or nitro groups (), increasing the acidity of α-hydrogens and favoring enolate formation.
- Catalytic Applications : Compounds with conjugated systems (e.g., diphenylallyl in ) exhibit improved enantioselectivity (ee up to 95%), suggesting that the target compound’s bromophenyl group may similarly influence stereochemical outcomes.
Physical and Regulatory Properties
- Solubility : Diethyl esters (e.g., ) are more lipophilic than dimethyl analogs (), impacting their use in organic vs. aqueous-phase reactions.
- Regulatory Compliance : Compounds like dimethyl 2-(4-chloro-2-nitrophenyl)malonate meet stringent pharmacopeial standards (), highlighting the importance of substituent choice in drug development.
Biological Activity
Diethyl 2-[1-(4-bromophenyl)-2-methyl-2-propyl]malonate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the implications of its activity in medicinal chemistry and other fields.
Overview of the Compound
This compound is classified as a malonate derivative, characterized by a bromophenyl group and additional alkyl substituents. Its structure allows for a variety of chemical reactions, making it a versatile compound in organic synthesis.
The synthesis typically involves the alkylation of diethyl malonate with 1-(4-bromophenyl)-2-methyl-2-propyl bromide in the presence of a strong base such as sodium ethoxide. This reaction highlights its potential as a building block in organic synthesis, particularly for more complex molecules.
| Property | Details |
|---|---|
| Molecular Formula | C14H18BrO4 |
| Molecular Weight | 332.19 g/mol |
| CAS Number | 102568-18-3 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism can vary based on the specific application:
- Nucleophilic and Electrophilic Behavior : In organic synthesis, it acts as both a nucleophile and an electrophile.
- Potential Pharmacological Activity : Preliminary studies suggest interactions with enzymes or receptors that may lead to therapeutic effects.
Medicinal Chemistry
Research indicates that derivatives of malonate compounds exhibit significant pharmacological properties, including antibacterial and anti-inflammatory activities. For instance, related compounds have been shown to inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli through various mechanisms .
Case Studies
- Antibacterial Activity : A study tested several malonate derivatives against antibiotic-resistant bacteria using the agar disc-diffusion method. This compound showed promising results against E. coli, indicating potential for development as an antibacterial agent .
- Enzyme Inhibition : Research into similar compounds has revealed their ability to inhibit key enzymes involved in metabolic pathways, suggesting that this compound might also possess such inhibitory effects, thus contributing to its therapeutic potential .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Diethyl Malonate | No substituents | Basic malonate activity |
| Diethyl 2-Bromo-2-Methylmalonate | Bromine atom present | Moderate antibacterial activity |
| Diethyl 2-(4-Bromophenyl)malonate | Bromophenyl group | Enhanced activity against certain pathogens |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
